tert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

Ester hydrolysis Protecting group strategy Synthetic intermediate stability

tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 2060030-07-9) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylate ester class, characterized by a tert-butyl ester at the 4-position, an aminomethyl group at the 3-position, and an N1-methyl substituent. With a molecular formula of C₁₀H₁₇N₃O₂, a molecular weight of 211.27 g/mol, and standard purity of 95% verified by NMR, HPLC, and GC , this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 2060030-07-9
Cat. No. B6601103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS2060030-07-9
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN(N=C1CN)C
InChIInChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)7-6-13(4)12-8(7)5-11/h6H,5,11H2,1-4H3
InChIKeyGFAUXVDSWFWTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 2060030-07-9): Core Identity and Comparator Landscape for Sourcing Decisions


tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 2060030-07-9) is a heterocyclic building block belonging to the 1H-pyrazole-4-carboxylate ester class, characterized by a tert-butyl ester at the 4-position, an aminomethyl group at the 3-position, and an N1-methyl substituent . With a molecular formula of C₁₀H₁₇N₃O₂, a molecular weight of 211.27 g/mol, and standard purity of 95% verified by NMR, HPLC, and GC , this compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its closest in-class comparators include the ethyl ester analog (ethyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, CAS 1946813-91-7, MW 183.21), the methyl ester/regioisomeric variant (methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate, CAS 1367910-39-1, MW 169.18), and the N1-benzyl-substituted analog (tert-butyl 3-(aminomethyl)-1-benzyl-1H-pyrazole-4-carboxylate, CAS 2580186-07-6, MW 287.36) .

Why Generic Substitution of tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 2060030-07-9) Is Not Advisable Without Comparative Validation


In-class pyrazole-4-carboxylate building blocks cannot be assumed interchangeable because the ester alkyl group (tert-butyl vs. ethyl vs. methyl) governs hydrolytic stability, steric demand, and orthogonal deprotection compatibility [1][2], while the N1-substituent (methyl vs. benzyl vs. H) modulates lipophilicity, metabolic stability, and binding-site complementarity [3]. The aminomethyl position (C3 vs. C5) further determines the vector and reactivity of the primary amine handle, critically affecting downstream conjugation efficiency in PROTAC linker attachment, amide coupling, or reductive amination sequences [4]. Selecting the wrong analog—e.g., an ethyl ester that is more prone to premature hydrolysis during basic workup, or a benzyl analog with excessive steric bulk—can lead to synthetic failure, altered pharmacokinetic profiles in derived lead compounds, and non-reproducible biological results.

Quantitative Differentiation Evidence for tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 2060030-07-9) Against Its Closest Analogs


Enhanced Hydrolytic Stability of the tert-Butyl Ester vs. Ethyl and Methyl Esters Under Basic and Neutral Conditions

The tert-butyl ester of the target compound (CAS 2060030-07-9) provides markedly superior stability under neutral and basic aqueous conditions compared to the ethyl ester analog (CAS 1946813-91-7) and methyl ester variant (CAS 1367910-39-1). Tert-butyl esters are well-established to undergo acid-catalyzed hydrolysis via an A_AL1 mechanism requiring formation of a relatively stable tert-butyl carbocation, rendering them substantially more resistant to neutral/basic hydrolysis than primary alkyl esters [1]. This means that during multi-step synthetic sequences involving basic aqueous workup or nucleophilic conditions, the ethyl ester analog would be more susceptible to premature saponification, potentially compromising intermediate yields and final product purity [1].

Ester hydrolysis Protecting group strategy Synthetic intermediate stability

Lipophilicity Modulation by N1-Methyl Substitution vs. N1-Benzyl Analog for Drug-Likeness Optimization

The target compound bears an N1-methyl substituent, yielding a calculated LogP of approximately 0.83 (TPSA 70.14 Ų) , positioning it within favorable drug-like chemical space. In contrast, the N1-benzyl analog (CAS 2580186-07-6) has a substantially higher molecular weight (287.36 vs. 211.27 g/mol), increased lipophilicity (XLogP3 ~1.6), and a larger rotatable bond count (6 vs. 2) [1]. Pyrazoles are well-recognized as more lipophilic and metabolically more stable bioisosteres of phenol ; the N1-methyl group preserves this advantageous property without the excessive lipophilicity and molecular complexity that the benzyl substituent introduces, which can lead to poorer solubility, higher protein binding, and increased metabolic liability in derived lead compounds [1][2].

Lipophilicity Drug-likeness Metabolic stability Bioisostere design

Aminomethyl Group at C3 as a Reactive Handle for Conjugation and Diversification vs. C5-Regioisomeric Analogs

The target compound features the primary aminomethyl (-CH₂NH₂) substituent at the pyrazole C3 position. In contrast, methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 1367910-39-1) carries the aminomethyl at the C5 position with a methyl ester at C4 . This regioisomeric difference is consequential: the C3-aminomethyl group in the target compound projects a distinct vector relative to the 4-carboxylate ester compared to the C5 variant, which affects the geometry of derived amide, urea, or sulfonamide conjugates. The 3-aminomethyl-4-carboxylate arrangement has been specifically utilized as a scaffold for designing kinase inhibitors in oncology , and pyrazole-based aminomethyl building blocks have been employed in the synthesis of PROTAC degraders targeting CDK9 and MLKL [1][2]. The C3-aminomethyl pyrazole scaffold has also been validated in Smoothened antagonist development, where aminomethylpyrazoles demonstrated potent in vivo hair growth inhibition in the C3H/HeN mouse model [3].

Aminomethyl conjugation PROTAC linker Amide coupling Regioisomeric differentiation

Pyrazole-4-carboxylate Scaffold Validated as a Pharmacophore for ALKBH1 Inhibition with Sub-Micromolar Potency

The 1H-pyrazole-4-carboxylic acid scaffold—the direct deprotected analog of the target compound's core—has been validated as a pharmacophore for ALKBH1 (DNA 6mA demethylase) inhibition. In a 2024 Journal of Medicinal Chemistry study (Li F et al.), 1H-pyrazole-4-carboxylic acid derivative 29 demonstrated an IC₅₀ of 0.031 ± 0.001 μM in a fluorescence polarization assay, with more than 200-fold selectivity over other AlkB subfamily members [1]. While this study evaluated the free carboxylic acid rather than the tert-butyl ester prodrug form, it establishes the pyrazole-4-carboxylate core as a privileged scaffold for ALKBH1 inhibition. The target compound, with its tert-butyl ester protecting group, serves as a direct synthetic precursor to this validated pharmacophore class—a role that ethyl or methyl ester analogs could theoretically also serve, but with the critical distinction that the tert-butyl ester can be selectively deprotected under acidic conditions orthogonal to other protecting groups [2].

ALKBH1 inhibitor DNA 6mA demethylase Antigastric cancer Pyrazole pharmacophore

Documented Batch-to-Batch Quality Control with Multi-Technique Analytical Verification

Reputable vendors including Bidepharm (Catalog BD00857870) and Leyan (Product 2026133) supply the target compound at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analysis . This multi-technique analytical verification ensures that each batch meets identity and purity specifications, reducing the risk of introducing unidentified impurities into downstream synthetic sequences. In contrast, the N1-benzyl analog (CAS 2580186-07-6) is available in smaller quantities (0.1–1 g scale) with significantly higher cost (e.g., $741–774 per 0.1–0.25 g from Enamine) [1], potentially reflecting lower commercial demand and less robust supply chain maturity. Comprehensive hazard and precautionary statement documentation (GHS-compliant P- and H-statements) is also readily available for the target compound , facilitating laboratory safety compliance and institutional procurement workflows.

Quality control Batch consistency NMR HPLC GC Procurement reliability

Optimal Research and Procurement Scenarios for tert-Butyl 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 2060030-07-9)


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Ester Deprotection

In synthetic routes where a carboxylic acid functionality must remain protected through multiple basic or nucleophilic steps (e.g., amide couplings, Grignard additions, reductive aminations), the tert-butyl ester of the target compound provides critical orthogonal stability [1]. The ethyl ester analog (CAS 1946813-91-7) would be at risk of premature saponification under these conditions. After the base-sensitive transformations are complete, the tert-butyl ester can be cleanly cleaved using TFA or HCl/dioxane to reveal the free carboxylic acid for subsequent conjugation or SAR exploration. This scenario directly leverages the hydrolytic stability advantage documented in Evidence Item 1.

Synthesis of PROTAC Degraders and Bifunctional Conjugates Requiring a C3-Aminomethyl Pyrazole Linker Attachment Point

The C3-aminomethyl group of the target compound provides a primary amine handle for linker attachment via amide bond formation or reductive amination, with a vector geometry distinct from C5-aminomethyl regioisomers [2]. Aminopyrazole-based PROTACs have been successfully developed for targeted degradation of CDK9 (sparing CDK2 and CDK5) and MLKL (necroptosis pathway) [3][4]. The combination of the C3-aminomethyl reactive handle with the orthogonal tert-butyl ester protecting group makes this compound particularly suitable for PROTAC synthesis, where sequential conjugation of the target-protein ligand, linker, and E3 ligase ligand must be carefully orchestrated. This scenario is supported by the regioisomeric differentiation evidence in Evidence Item 3 and the class-level PROTAC validation in Evidence Item 3.

ALKBH1 Epigenetic Inhibitor Development Programs Using the Pyrazole-4-carboxylate Pharmacophore

Research groups targeting ALKBH1, a DNA 6mA demethylase implicated in gastric cancer progression, can use the target compound as a protected precursor to the validated pyrazole-4-carboxylic acid pharmacophore [5]. The potent ALKBH1 inhibitor derivative 29 (IC₅₀ = 0.031 μM, >200-fold selectivity) was developed from a 1H-pyrazole-4-carboxylic acid scaffold, which is the direct deprotected form of the target compound [5]. The tert-butyl ester protection allows for late-stage deprotection after diversification at the aminomethyl position, enabling library synthesis for SAR studies. This scenario is directly supported by the pharmacophore validation evidence in Evidence Item 4.

Procurement for Kinase Inhibitor Scaffold Diversification with Supply Chain Resilience Requirements

For high-throughput medicinal chemistry groups requiring reliable, multi-vendor access to aminomethyl-pyrazole building blocks with documented batch-to-batch quality control, the target compound offers a mature supply chain with NMR, HPLC, and GC verification available from multiple reputable vendors . The favorable drug-likeness parameters (LogP ~0.83, TPSA 70.14 Ų, MW 211.27) make it a more attractive starting scaffold than the benzyl-substituted analog (MW 287.36, higher LogP, more rotatable bonds) for lead optimization programs targeting oral bioavailability. This scenario is supported by the physicochemical differentiation evidence in Evidence Item 2 and the QC documentation evidence in Evidence Item 5.

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